molecular formula C19H17N3O3S2 B2479347 (Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate CAS No. 293767-89-2

(Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate

Cat. No. B2479347
M. Wt: 399.48
InChI Key: KLGOSFGFMNKWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate, also known as NSC 319726, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Fluorescence Spectral Studies

  • The interaction of similar naphthalene derivatives with Bovine Serum Albumin (BSA) has been examined, demonstrating significant fluorescence spectral data. This suggests potential applications in studying protein interactions and dynamics (Ghosh et al., 2016).

Molecular Docking and Antibacterial Evaluation

  • Certain naphthalene derivatives have been synthesized and shown to exhibit antibacterial properties. These derivatives, characterized by spectral techniques, have potential in developing new antibacterial agents (Ravichandiran et al., 2015).

Selective Fluorescent Probing

  • Modified cyclen compounds with dansyl groups, similar in structure to the compound , have been used as selective fluorescent probes. This application is significant in detecting specific ions like Y(3+) and La(3+) (Aoki et al., 2001).

Photophysical Behavior Studies

  • The photophysical behavior of probes related to naphthalene derivatives in various solvents has been thoroughly examined. These studies are essential for understanding the properties governing their emission in biological systems (Moreno Cerezo et al., 2001).

Interaction with Catalytic Domains

  • Naphthalene derivatives have been studied for their interaction with the catalytic domain of certain enzymes, offering insights into the design of inhibitors or modulators for therapeutic applications (Kothekar & Shankar, 2001).

Luminescence Enhancement Studies

  • Certain naphthalene derivatives have been used to enhance the luminescence of other compounds, indicating potential applications in imaging and diagnostic techniques (Gao et al., 2011).

Biological Activity Analysis

  • Schiff bases similar to the compound have shown antibacterial and antifungal activities, suggesting potential uses in developing new antimicrobial agents (Thirugnanaselvi et al., 2016).

properties

IUPAC Name

S-[(2Z)-2-(benzenesulfonylimino)-2-(naphthalen-1-ylamino)ethyl] carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c20-19(23)26-13-18(22-27(24,25)15-9-2-1-3-10-15)21-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGOSFGFMNKWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-S-(2-(naphthalen-1-ylamino)-2-((phenylsulfonyl)imino)ethyl) carbamothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.